C25H20ClFN2O2S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H20ClFN2O2S |

|---|---|

Molecular Weight |

467.0 g/mol |

IUPAC Name |

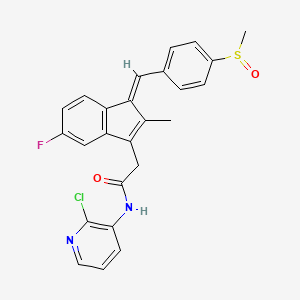

N-(2-chloropyridin-3-yl)-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide |

InChI |

InChI=1S/C25H20ClFN2O2S/c1-15-20(12-16-5-8-18(9-6-16)32(2)31)19-10-7-17(27)13-22(19)21(15)14-24(30)29-23-4-3-11-28-25(23)26/h3-13H,14H2,1-2H3,(H,29,30)/b20-12+ |

InChI Key |

WRRUZBXUZLDXPN-UDWIEESQSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl |

Origin of Product |

United States |

Current Landscape of Research on Complex Organic Molecules Containing Sulfur, Halogen, and Nitrogen Moieties

The investigation of complex organic molecules that incorporate sulfur, halogens, and nitrogen is a vibrant and rapidly evolving area of research. This is driven by the unique properties that this combination of elements imparts to a molecule.

Key Research Trends:

Halogenation in Medicinal Chemistry : The introduction of halogen atoms (like the chlorine and fluorine in C25H20ClFN2O2S) is a common strategy in drug design to enhance the potency and pharmacological properties of lead compounds. researchgate.netnih.govnih.gov Approximately one-third of drugs in clinical trials are halogenated. nih.gov Halogens can improve a molecule's lipophilicity, permeability, and binding affinity to its target. nih.gov Furthermore, the phenomenon of "halogen bonding," a directed interaction between a halogen atom and an electron-rich atom, is increasingly being exploited as a design element in medicinal chemistry. tandfonline.comacs.org

Synthesis of Heterocycles : There is a strong focus on developing new and efficient methods for synthesizing complex heterocycles. rsc.org Modern techniques, including multicomponent reactions (MCRs) and visible-light-induced reactions, are being employed to create diverse scaffolds in an environmentally friendly manner. researchgate.netnih.govbeilstein-journals.org Elemental sulfur is also being explored as a cheap and readily available source for creating sulfur-containing heterocycles. sioc-journal.cn

Computational and Structural Studies : Advanced computational tools are crucial for predicting the biological activity of new compounds and guiding their synthesis. ontosight.ai Researchers use these methods to understand the interactions of these complex molecules, such as the binding of a dibenzothiazepine to a receptor. researchgate.net X-ray crystallography and other analytical techniques are used to study the three-dimensional structure of these molecules, including the ability of sulfur atoms to participate in halogen bonding. researchgate.netacs.org

Rationale for Investigating the C25h20clfn2o2s Framework

Discrepancies in Reported Chemical Structures for this compound

A critical examination of chemical databases reveals that the molecular formula this compound has been associated with at least two distinct chemical structures. This highlights the importance of rigorous structural verification beyond simple elemental composition.

Analysis of 1-((4-(5-(3-Chlorobenzyl)benzo[d]thiazol-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid

One of the structures linked to the formula this compound is 1-((4-(5-(3-Chlorobenzyl)benzo[d]thiazol-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid. zhanggroup.orgontosight.aifigshare.com This compound features a complex assembly of several key functional groups, including a benzothiazole (B30560), a substituted phenyl ring with both chloro and fluoro substituents, and an azetidine-3-carboxylic acid moiety. The IUPAC name specifies the precise connectivity and substitution pattern of each component. For instance, the 3-chlorobenzyl group is attached to the 5th position of the benzothiazole ring, which is in turn linked to a 3-fluorophenyl group at its 2nd position. This entire aromatic system is then connected via a methyl bridge to the nitrogen atom of the azetidine-3-carboxylic acid. It is important to note that variations in the substitution pattern, such as a 2-chlorobenzyl or 4-chlorobenzyl group, would result in different isomers with distinct physical and chemical properties, though they would share the same molecular formula. zhanggroup.org

Analysis of 3'-(4-chlorobenzoyl)-5-fluoro-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-zhanggroup.orgontosight.aithiazolidin]-2-one

In contrast, another distinct structure, 3'-(4-chlorobenzoyl)-5-fluoro-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'- zhanggroup.orgontosight.aithiazolidin]-2-one, has also been associated with the molecular formula this compound. This molecule possesses a spirocyclic core, where an indole (B1671886) and a thiazolidine (B150603) ring share a common carbon atom. The complexity of this structure is further increased by the various substituents attached to this core, including a 4-chlorobenzoyl group, a fluorine atom, and a 4-methylbenzyl group. The specific arrangement of these groups is crucial for its definitive identification.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Validation

To resolve such structural ambiguities and definitively characterize a chemical compound, a suite of powerful analytical techniques is employed. intertek.comanu.edu.au These methods provide detailed information about the elemental composition, atomic connectivity, and three-dimensional arrangement of atoms within a molecule.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. uni-rostock.debioanalysis-zone.comiitb.ac.in Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula. uni-rostock.de For this compound, HRMS would confirm the presence and number of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms, thereby validating the molecular formula. iitb.ac.in Instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the sub-ppm mass accuracy required for this purpose. uni-rostock.delabmanager.com

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | This compound |

| Theoretical Monoisotopic Mass | 482.0921 Da |

| Expected HRMS Result (m/z) | [M+H]⁺: 483.0999 |

This table presents the theoretical monoisotopic mass and the expected m/z value for the protonated molecule in a high-resolution mass spectrum.

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Connectivities

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the connectivity of atoms within a molecule. wikipedia.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. uwimona.edu.jm The chemical shift, splitting pattern, and integration of signals in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. Similarly, a ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC reveals longer-range correlations between carbons and protons (typically over two to three bonds). By piecing together these connectivity puzzles, the exact arrangement of atoms can be determined. acdlabs.com Computer-assisted structure elucidation (CASE) software can further aid in this process by analyzing the comprehensive dataset from various NMR experiments. bruker.com

Table 2: Expected NMR Data for Structural Elucidation

| Technique | Information Provided |

| ¹H NMR | Number and type of hydrogen atoms, neighboring protons. |

| ¹³C NMR | Number and type of carbon atoms. |

| COSY | Connectivity between adjacent protons. |

| HSQC | Direct C-H bond correlations. |

| HMBC | Long-range C-H bond correlations (2-3 bonds). |

This interactive table summarizes the key information obtained from different NMR experiments, which collectively help in piecing together the molecular structure.

X-ray Crystallography for Absolute Configuration

While HRMS and NMR can establish the elemental composition and atomic connectivity, X-ray crystallography provides the ultimate proof of a molecule's three-dimensional structure, including its absolute configuration. anton-paar.comuu.nl This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. anton-paar.com By analyzing the intensities and positions of these diffracted spots, a detailed electron density map of the molecule can be constructed. nih.govbioscience.fi

This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles, offering an unambiguous depiction of the molecular structure. anton-paar.comhelmholtz-munich.de For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is often crucial for understanding a compound's biological activity. The successful growth of a suitable crystal is a critical prerequisite for this powerful technique. nih.gov

Computational Approaches to Isomer Discrimination and Conformational Analysis

Computational chemistry offers a robust framework for systematically addressing the structural complexity of this compound. Through advanced calculations, it is possible to discriminate between potential isomers and analyze the conformational landscape of the most plausible structures. This process is central to understanding the relationship between a molecule's structure and its function. cond-mat.de The primary methods employed are quantum chemical calculations, with Density Functional Theory (DFT) being a particularly powerful and widely used approach for its balance of accuracy and computational cost. damascusuniversity.edu.synih.gov

Isomer Discrimination

The first critical step in characterizing this compound is to differentiate among its many possible structural isomers. This is achieved by calculating the relative energies of all potential structures and simulating their spectroscopic signatures.

Relative Energy Calculations: The stability of a molecule is inversely related to its energy; lower energy corresponds to a more stable structure. taltech.ee DFT calculations are used to optimize the geometry of each potential isomer, finding its lowest-energy three-dimensional arrangement. damascusuniversity.edu.sypurkh.com The total electronic energy is calculated for each optimized structure. By comparing these energies, the isomers can be ranked from most to least stable. This provides a thermodynamic basis for predicting which isomers are most likely to exist. cond-mat.defrontiersin.org For example, a theoretical study on toluenium isomers used high-level quantum chemical calculations to determine that the para-substituted isomer is the most stable. frontiersin.org A similar approach would be applied to the isomers of this compound.

Table 1: Hypothetical Relative Energies of this compound Isomers Calculated via DFT This table presents hypothetical data for illustrative purposes.

| Isomer ID | Proposed Structure Description | Relative Energy (kcal/mol) |

|---|---|---|

| ISO-1 | Thiazepine ring with chlorophenyl and fluorophenyl groups | 0.00 (Reference) |

| ISO-2 | Thiazole (B1198619) ring with substituted phenylmethyl groups | +7.5 |

| ISO-3 | Oxazine ring with sulfur-containing side chain | +12.1 |

| ISO-4 | Pyrimidine ring with complex thioether linkage | +18.3 |

Simulated Spectroscopic Data: Beyond energetics, computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, for each isomer. researchgate.netq-chem.com Since each unique structure will produce a unique spectrum, these simulations provide a powerful tool for experimental validation. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. damascusuniversity.edu.sy These frequencies correspond to the absorption peaks in an IR spectrum. By simulating the IR spectrum for each isomer of this compound, one can identify unique vibrational modes (e.g., C=O stretch, N-H bend, C-Cl stretch) that act as fingerprints for that specific structure. Comparing these computed spectra with an experimental IR spectrum can confirm the identity of the synthesized compound. researchgate.netresearchgate.net

Table 2: Hypothetical Calculated Key IR Frequencies for this compound Isomers This table presents hypothetical data for illustrative purposes.

| Isomer ID | Key Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ISO-1 | Amide C=O stretch | 1685 |

| ISO-2 | Imine C=N stretch | 1650 |

| ISO-3 | Ether C-O-C stretch | 1255 |

| ISO-4 | Aromatic C-Cl stretch | 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the local electronic environment of each atom. q-chem.com Computational models can calculate the nuclear magnetic shieldings for each atom (e.g., ¹H, ¹³C), which are then converted into chemical shifts. q-chem.com Each isomer of this compound would have a distinct set of predicted ¹H and ¹³C NMR chemical shifts, providing another robust method for structural verification. chemrxiv.orgacs.org

Conformational Analysis

For a flexible molecule like this compound, a single structural isomer can exist as an ensemble of different three-dimensional shapes, or conformers, which can interconvert through rotation around single bonds. Conformational analysis is the study of these different conformers and their relative energies. taltech.ee

Potential Energy Surface (PES) Scanning: The first step in conformational analysis is to explore the molecule's potential energy surface (PES). acs.orgresearchgate.net The PES is a mathematical relationship between the molecule's geometry and its energy. researchgate.net A common technique is a "PES scan" or "linear transit," where one or more key dihedral angles (the angles defining rotation around a bond) are systematically varied in steps. nih.govscm.comuni-muenchen.de At each step, the chosen dihedral angle is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that constrained shape. uni-muenchen.de

Plotting the energy at each step reveals the energy profile for bond rotation. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation between them. acs.orgresearchgate.net

Identifying and Ranking Conformers: The PES scan identifies the geometries of all low-energy conformers. taltech.ee These conformers are then subjected to full geometry optimization without constraints to precisely determine their structures and energies. chemrxiv.org The relative energies of these conformers are used to calculate their expected populations in an equilibrium state according to the Boltzmann distribution. This analysis provides a detailed picture of the molecule's dynamic behavior and its most likely shapes in solution. chemrxiv.org

Table 3: Hypothetical Conformational Analysis of a this compound Isomer (ISO-1) This table presents hypothetical data for illustrative purposes, showing rotation around a key phenyl-ring bond.

| Conformer ID | Dihedral Angle (C-N-C-C, degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| CONF-A | 65 | 0.00 | 75.1 |

| CONF-B | 185 | 1.10 | 12.8 |

| CONF-C | -55 | 1.50 | 7.3 |

| Transition State | 120 | 4.50 | - |

Strategic Retrosynthesis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available or easily synthesized precursors. chemistry.coachleah4sci.com For Tiospirone (this compound), the analysis reveals several key disconnections.

The core structure of Tiospirone consists of a 1,2-benzisothiazole (B1215175) moiety linked via a piperazine (B1678402) spacer and a butyl chain to a substituted benzoyl group. The primary retrosynthetic disconnections are:

Amide Bond Disconnection: The amide linkage can be disconnected, leading to a carboxylic acid (or its activated derivative) and an amine. This simplifies the molecule into two major fragments.

C-N Bond Disconnection at the Piperazine Ring: The bond between the butyl chain and the piperazine nitrogen can be broken. This disconnection points to a key intermediate, 1-(1,2-benzisothiazol-3-yl)piperazine, and a suitable four-carbon electrophile.

Disassembly of the 1,2-Benzisothiazole Ring: This heterocyclic system can be retrosynthetically cleaved to simpler aromatic precursors, such as a substituted thiosalicylamide or a related benzonitrile (B105546) derivative. google.com

This strategic breakdown allows chemists to devise a convergent synthesis plan, where different fragments of the molecule are synthesized separately and then combined in the final steps.

Established Synthetic Routes and Reaction Pathways

The synthesis of Tiospirone is a multi-step process involving the construction of its key heterocyclic components and their subsequent coupling.

Multi-Step Organic Synthesis Paradigms

A common synthetic paradigm for Tiospirone and related compounds involves a convergent approach. One key intermediate is 3-(1-piperazinyl)-1,2-benzisothiazole. The synthesis of this intermediate often starts from thiosalicylic acid or its derivatives. google.com Another crucial building block is a derivative of 6-fluoro-1,2-benzisoxazole, which can be prepared from fluorinated phenols. nih.govossila.com

A representative synthetic route can be summarized in the following key stages:

| Stage | Reaction Description | Key Intermediates |

| 1 | Formation of the 1,2-benzisothiazole ring system. | 2-mercaptobenzonitrile, 3-chloro-1,2-benzisothiazole |

| 2 | Nucleophilic substitution to attach the piperazine ring. | 3-(1-piperazinyl)-1,2-benzisothiazole |

| 3 | Synthesis of the side chain with the terminal benzoyl group. | 4-chloro-N-(4-chlorobutyl)benzamide derivative |

| 4 | Alkylation of the piperazine nitrogen with the prepared side chain. | Final compound: Tiospirone |

This step-by-step assembly ensures that the complex architecture of Tiospirone is built in a controlled and efficient manner.

Key Reaction Transformations for Sulfur, Halogen, and Nitrogen Containing Moieties

The synthesis of Tiospirone relies on several fundamental organic transformations to introduce its characteristic functional groups.

Sulfur Heterocycle Formation: The 1,2-benzisothiazole ring is a cornerstone of the molecule. Its synthesis can be achieved through various methods, including the cyclization of 2-(methylsulfinyl)benzamide in the presence of thionyl chloride or starting from thiosalicylic acid. google.com These methods establish the critical C-S-N linkage.

Nitrogen-based Reactions: The synthesis heavily involves reactions forming C-N bonds. This includes the nucleophilic substitution of a leaving group on the benzisothiazole ring by piperazine and the subsequent N-alkylation of the resulting piperazine derivative with a butyl halide side chain. ossila.com Amide bond formation is another critical step, often achieved by reacting a carboxylic acid chloride with an amine.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis, each reaction step must be optimized. This involves a systematic study of various parameters to achieve the highest possible yield and purity of the product.

| Parameter | Considerations for Optimization | Example |

| Solvent | The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. | Using a polar aprotic solvent like DMF or DMSO for nucleophilic substitution reactions. |

| Temperature | Reaction kinetics are highly dependent on temperature. Some reactions may require heating to proceed at a reasonable rate, while others need cooling to prevent side reactions. | Performing N-alkylation at elevated temperatures to ensure completion. |

| Catalyst | The choice of catalyst can be critical, especially in cross-coupling or condensation reactions. | Using a phase-transfer catalyst to facilitate reactions between components in different phases. |

| Base | Many steps, such as N-alkylation and amide formation, require a base to neutralize acidic byproducts or deprotonate a nucleophile. | Employing an organic base like triethylamine (B128534) or an inorganic base like potassium carbonate. |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS helps determine the optimal time to stop the reaction and begin workup. |

Development of Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly methods. researchgate.net For a molecule like Tiospirone, this could involve several innovative approaches.

Green Chemistry: Utilizing less hazardous solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and minimizing waste are key principles of green chemistry. For example, replacing chlorinated solvents with greener alternatives like 2-methyl-THF or ionic liquids could be explored. researchgate.net

Catalysis: The development of more efficient catalysts, including biocatalysts or novel metal-based catalysts, could lead to milder reaction conditions and higher selectivity. researchgate.net For instance, enzymatic resolutions could be employed to obtain specific stereoisomers if required.

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch processes offers several advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. This approach could be particularly beneficial for the optimization and production of key intermediates.

Research into these areas aims to make the synthesis of Tiospirone and its derivatives not only more efficient but also more sustainable in the long term.

Scalability Considerations for Research and Development

Translating a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges. For Tiospirone, key considerations for scalability include:

Cost of Goods (COGs): The cost of starting materials, reagents, and solvents becomes a major factor at a larger scale. The synthetic route may need to be redesigned to utilize cheaper and more readily available raw materials.

Process Safety: Reactions that are manageable in a lab may become hazardous on a large scale. Exothermic reactions, for example, require careful thermal management to prevent runaways. A thorough safety assessment is crucial before scaling up.

Purification: Methods like column chromatography, which are common in the lab, are often not practical for large-scale production. Crystallization, distillation, and extraction become the preferred methods for purification. Developing a robust crystallization process for the final product and key intermediates is essential.

Equipment: The synthesis must be adaptable to the equipment available in a pilot plant or manufacturing facility, which may have limitations on temperature, pressure, and materials of construction.

Regulatory Compliance: The synthesis process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), which require extensive documentation and quality control at every step.

Addressing these scalability challenges is vital for the successful transition of a compound like Tiospirone from a research laboratory to potential commercial production. environmentclearance.nic.in

Investigation of Biological Activities and Molecular Mechanisms of C25h20clfn2o2s

Target Identification and Engagement Studies

In Silico Prediction of Potential Biological Targets

No publicly available in silico studies, computational predictions, or molecular docking analyses for C25H20ClFN2O2S were identified. Such studies are crucial for predicting potential interactions with biological macromolecules and guiding further experimental research.

Biochemical Assays for Enzyme Inhibition and Receptor Modulation

A thorough search did not yield any biochemical assay data detailing the inhibitory or modulatory effects of this compound on specific enzymes or receptors. This information is fundamental to understanding the compound's mechanism of action at a molecular level.

Cellular Mechanisms of Action

Evaluation of Cellular Pathway Perturbations

There is no available research on the effects of this compound on cellular signaling pathways. Investigating these perturbations is key to understanding the compound's broader impact on cell function and fate.

Investigations into Membrane Integrity and Cellular Lysis Mechanisms

No studies were found that specifically analyze the impact of this compound on the integrity of cellular membranes or its potential to induce cell lysis.

Analysis of Apoptotic and Anti-proliferative Effects

Data from studies examining the potential of this compound to induce apoptosis (programmed cell death) or inhibit cell proliferation are not present in the available literature.

Broad-Spectrum Biological Activity Profiling of Thiazole (B1198619) Derivatives (General Overview)

Thiazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention from medicinal chemists due to their diverse biological activities. nih.gov The thiazole ring is a key structural motif in a number of clinically used drugs and biologically active molecules. globalresearchonline.net

Research in Antimicrobial Applications

Substituted thiazole compounds are widely recognized for their antimicrobial properties. sapub.orgnih.gov Research has shown that derivatives incorporating thiazole and sulfonamide moieties can exhibit activity against both Gram-positive and Gram-negative bacteria. jetir.orgrsc.org For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity. rsc.org Similarly, other studies have synthesized thiazole derivatives and tested them against various bacterial and fungal strains, with some compounds showing significant inhibitory effects. nih.govresearchgate.netjst.go.jp

Research in Antiparasitic Applications

The antiparasitic potential of thiazole derivatives has been an active area of investigation. Studies have shown that certain thiazole-containing compounds are effective against parasites such as Toxoplasma gondii and Trypanosoma cruzi. nih.govnih.govresearchgate.net For example, specific thiazole derivatives of artemisinin (B1665778) have been found to be potent inhibitors of Toxoplasma gondii growth. nih.govnih.gov Bisthiazole derivatives have also been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, with some compounds showing excellent activity. mdpi.com

Research in Antitumor/Anticancer Modalities

The anticancer activity of thiazole derivatives is well-documented. mdpi.comnih.govmdpi.combibliotekanauki.plresearchgate.net These compounds have been shown to inhibit the growth of various human tumor cell lines through different mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govmdpi.combibliotekanauki.pl For example, novel thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity against lung, liver, and intestinal cancer cell lines. mdpi.com Other studies have focused on bis-thiazole derivatives as new anticancer agents. mdpi.com The combination of a thiazole ring with other heterocyclic systems has also been explored to develop potent antitumor candidates. bibliotekanauki.pl

Research in Anti-inflammatory Contexts

Many thiazole derivatives have been investigated for their anti-inflammatory properties. bohrium.comresearchgate.netbohrium.com The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netbohrium.com For example, some thiazole-5-carboxamides have been identified as potent and selective COX-2 inhibitors. acs.org Other research has focused on developing dual COX-2/5-LOX inhibitors based on the thiazole scaffold. bohrium.com These compounds have shown significant anti-inflammatory activity in in-vivo models. bohrium.combohrium.com

Exploration of Antiviral Potential

The antiviral activity of thiazole derivatives has been explored against a range of viruses. nih.govasm.orgukrbiochemjournal.orgmdpi.comresearchgate.net Studies have identified novel aminothiazole derivatives with significant activity against influenza A virus. nih.govmdpi.com Other research has focused on the development of thiazole compounds as inhibitors of flavivirus proteases, which are crucial for the replication of viruses like Dengue and Japanese encephalitis. asm.org Thiopyrano[2,3-d] nih.govCurrent time information in Bangalore, IN.thiazole derivatives have also been found to be active against influenza viruses. ukrbiochemjournal.org

Investigation of Hypoxia-Resistant and Analgesic Properties

Research into the specific hypoxia-resistant properties of thiazole derivatives is less common, though hypoxia is a known factor in tumor resistance to therapy. bohrium.comnih.gov Some studies have investigated the effect of hypoxia on the activity of various targeted anticancer drugs, which may include thiazole-containing compounds. nih.gov

In contrast, the analgesic effects of thiazole derivatives have been more extensively studied. bohrium.comwho.intnih.govmdpi.com Several novel thiazole derivatives have been synthesized and screened for their in vivo analgesic activities, with some compounds showing significant potential to reduce pain. who.intnih.gov The mechanism of action for some of these compounds has been linked to the opioidergic system. mdpi.com Additionally, compounds with anti-inflammatory properties often exhibit concurrent analgesic effects. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Elucidation

A comprehensive search of scientific literature and chemical databases did not yield specific information for a compound with the molecular formula this compound. As of the current date, there is no publicly available research detailing the design, synthesis, or structure-activity relationship (SAR) of this particular compound.

The investigation into the relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of medicinal chemistry and drug discovery. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to optimizing lead compounds, enhancing their desired therapeutic effects, and minimizing adverse reactions. The elucidation of SAR typically involves two critical and interconnected stages: the systematic design and synthesis of analogs and the subsequent identification of key structural motifs responsible for the observed biological effects.

Design and Synthesis of Analogs for SAR Studies

The exploration of a compound's SAR begins with the strategic design and synthesis of a library of analogs. This process involves systematically modifying the parent structure to probe the importance of various functional groups and structural features. For a hypothetical compound with the formula this compound, this would entail a multifaceted synthetic chemistry effort.

The design of analogs would likely focus on several key regions of the molecule, informed by its predicted or determined three-dimensional structure. These regions would include:

The Chlorofluorophenyl Group: Modifications could include altering the position of the chlorine and fluorine atoms on the phenyl ring or replacing them with other halogens (e.g., bromine, iodine) or electron-donating/withdrawing groups. This would help to understand the role of electronics and sterics of this group in biological target binding.

The Sulfonyl Group: The sulfur-containing moiety is a common feature in many bioactive molecules. Analogs might be synthesized where the sulfonyl group is oxidized to a sulfoxide (B87167) or reduced to a sulfide (B99878) to assess the importance of the oxidation state.

The Nitrogen-Containing Heterocycle: The nature of the two nitrogen atoms is crucial. If they are part of a heterocyclic ring (e.g., pyrazole, imidazole), analogs could be synthesized with different heterocycles to probe the necessity of that specific ring system.

The synthesis of these analogs would require a robust and flexible synthetic route. Retrosynthetic analysis would be employed to identify key starting materials and reactions. Common synthetic methodologies that might be utilized include cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for forming carbon-carbon and carbon-heteroatom bonds, as well as standard functional group transformations.

A hypothetical data table for a series of synthesized analogs might look like this, assuming a core scaffold and varying substituents (R1, R2, etc.).

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Compound ID | R1-Substituent (Chlorofluorophenyl) | R2-Substituent (Phenyl) | Biological Activity (IC50, µM) |

| This compound | 4-Cl, 2-F | H | Data not available |

| Analog-1 | 3-Cl, 4-F | H | Data not available |

| Analog-2 | 4-Br, 2-F | H | Data not available |

| Analog-3 | 4-Cl, 2-F | 4-OCH3 | Data not available |

| Analog-4 | 4-Cl, 2-F | 4-NO2 | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Elucidation of Key Structural Features for Desired Biological Effects

Once a series of analogs has been synthesized and their biological activity evaluated, the next step is to correlate the structural modifications with the observed changes in activity. This analysis helps to build a model of the key structural features required for the desired biological effect.

For the hypothetical this compound, researchers would analyze the data from the analog library to identify pharmacophoric elements—the essential spatial arrangement of functional groups necessary for biological recognition and activity. Key questions to be answered would include:

Halogen Bonding: Is the specific placement of chlorine and fluorine critical? Do these halogens participate in halogen bonding with the biological target?

Hydrogen Bonding: Are there key hydrogen bond donors or acceptors within the molecule? For instance, the NH groups of a heterocycle or the oxygens of the sulfonyl group could be critical.

Hydrophobic Interactions: What is the role of the phenyl rings? Do they engage in hydrophobic interactions within a binding pocket?

Steric Constraints: How does the size and shape of different substituents affect activity? Are there specific steric clashes that reduce or abolish activity?

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA, CoMSIA), would likely be employed to develop a predictive model. These models can quantify the relationship between the physicochemical properties of the analogs and their biological activity, providing deeper insights into the SAR.

A summary of the hypothetical key structural features for a desired biological effect might be presented as follows:

Table 2: Hypothetical Key Structural Features and Their Inferred Importance

| Structural Feature | Inferred Importance for Biological Activity |

| 4-Chloro-2-fluorophenyl moiety | Hypothetical: Essential for target recognition; specific halogen placement may be crucial for optimal binding via halogen or polar interactions. |

| Sulfonyl group | Hypothetical: Likely acts as a hydrogen bond acceptor; its geometry and electronic properties may be critical for anchoring the molecule in the binding site. |

| Di-aryl scaffold | Hypothetical: Provides a rigid framework for the correct spatial orientation of other functional groups; may engage in pi-stacking or hydrophobic interactions. |

| Nitrogen heterocycle | Hypothetical: May be involved in hydrogen bonding or coordination with a metallic center in the target protein. |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Computational Chemistry and Molecular Modeling for C25h20clfn2o2s

Conformational Analysis and Energy Minimization

Conformational analysis is a critical first step in understanding the behavior of a drug molecule like Tebipenem. It involves identifying the molecule's preferred three-dimensional shapes, or conformers, which are at or near their lowest energy state. The flexibility of the side chains attached to the core carbapenem (B1253116) structure is a key determinant of its binding affinity and specificity.

Energy minimization calculations are used to find the most stable conformer, known as the global minimum, as well as other low-energy local minima. These calculations, often employing force fields like MMFF94 or AMBER, reveal that the specific orientation of the substituted phenyl and thiazole (B1198619) rings relative to the bicyclic carbapenem core is crucial for its biological function. The resulting low-energy conformations represent the most likely shapes the molecule will adopt when approaching and interacting with its target proteins.

Ligand-Protein Docking Simulations for Target Binding

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, Tebipenem) when bound to a second (the receptor, typically a protein). For Tebipenem, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.

Docking simulations have been instrumental in elucidating how Tebipenem interacts with the active site of various PBPs from different bacterial species. Studies have shown that Tebipenem forms a stable covalent bond with a key serine residue within the PBP active site, which is a hallmark of carbapenem antibiotics. These simulations help to identify the key amino acid residues that stabilize the binding through hydrogen bonds, and other non-covalent interactions. The docking scores provide a quantitative estimate of the binding affinity, allowing for comparison with other antibiotics and guiding the design of new derivatives with improved binding.

Table 1: Example of Docking Simulation Results for Tebipenem with a Penicillin-Binding Protein (PBP)

| Parameter | Description | Value/Finding |

| Target Protein | Penicillin-Binding Protein 2a (PBP2a) | From Streptococcus pneumoniae |

| Binding Site | Active site containing the catalytic Serine residue | - |

| Key Interaction | Covalent bond formation | Between Tebipenem's beta-lactam ring and the Serine hydroxyl group. |

| Hydrogen Bonds | Non-covalent interactions stabilizing the complex | Interactions with Asn, Thr, and Tyr residues in the active site. |

| Docking Score | Estimated binding affinity | Favorable, indicating strong binding potential. |

Molecular Dynamics Simulations for Binding Stability

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the stability of the binding and the conformational changes that may occur upon binding.

MD simulations of the Tebipenem-PBP complex have confirmed the stability of the covalent adduct formed. These studies track parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand to ensure the complex remains in a stable conformation throughout the simulation. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions at the binding interface and provide a more accurate estimation of the binding free energy, which accounts for both enthalpic and entropic contributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a class of compounds like carbapenems, QSAR models can be developed to predict the antibiotic potency of new, unsynthesized analogs based on their structural features.

In the context of Tebipenem, QSAR studies would involve compiling a dataset of related carbapenem compounds with known antibacterial activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can predict, for instance, how modifying the side chains of the Tebipenem scaffold might affect its minimum inhibitory concentration (MIC) against specific bacteria.

Virtual Screening and Lead Optimization Strategies Based on C25H20ClFN2O2S Scaffolding

The core structure, or scaffold, of Tebipenem (this compound) serves as an excellent starting point for discovering new antibiotic agents. Virtual screening is a computational technique that involves screening large libraries of chemical compounds against a target protein to identify those that are likely to bind.

Using the Tebipenem scaffold as a query, researchers can search for commercially or synthetically accessible compounds with similar structural features but potentially improved properties, such as better activity against resistant strains or an enhanced pharmacokinetic profile. Hits from the virtual screen can then be subjected to lead optimization, a process where the chemical structure is iteratively modified to improve its drug-like properties. Computational tools, including docking and MD simulations, play a crucial role in this optimization phase by predicting the impact of chemical modifications on target binding and stability, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Analytical Methodologies for C25h20clfn2o2s Characterization in Research

Chromatographic Techniques for Purity, Quantification, and Impurity Profiling

Chromatography is a cornerstone for the analysis of C25H20ClFN2O2S, enabling the separation, identification, and quantification of the primary compound and its related substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. ijrpr.com Various HPLC methods have been developed for its quantification in bulk drug form, pharmaceutical formulations, and biological matrices like plasma. ijrpr.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. doi.org These methods commonly utilize C18 columns, which provide excellent retention and separation for the moderately polar this compound molecule. nih.govdoi.orgmdpi.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with pH adjustment to ensure optimal peak shape and retention. ijrpr.comnih.govmdpi.com

Detection methods are chosen based on the analytical goal.

UV/Vis and Diode Array Detection (DAD): Ultraviolet (UV) detection is commonly employed for routine quantification and purity analysis. nih.gov The chromophores within the tricyclic structure of this compound allow for detection at specific wavelengths, typically around 220 nm. nih.govmdpi.com A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. nih.govdoi.org

Fluorescence Detection: For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be used. This may require derivatization of the this compound molecule with a fluorescent tag, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netnih.gov This approach significantly lowers the limit of detection, making it suitable for trace-level analysis. researchgate.net Stability-indicating assays have also been developed using simultaneous UV and fluorescence detection to monitor the drug and its potential photodegradation products. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. It is instrumental for impurity identification, metabolite analysis, and stability studies. mdpi.comoup.com

Validated HPLC methods demonstrate excellent linearity, precision, and accuracy, with quantification limits as low as 5 µg/L in plasma. nih.govdoi.org

Table 1: Examples of HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Nucleosil C18 (5 µm) | Acetonitrile : Sodium heptanesulfonate solution (pH 3) (40:60, v/v) | DAD (220 nm) | Quantification in human plasma | nih.gov |

| Waters Xterra MS C18 (5 µm) | Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile | DAD-MS | Quantification in dietary supplements | mdpi.com |

| C18 column | Acetonitrile : 10 mM orthophosphoric acid (pH 2.5) (77:23, v/v) | Fluorescence (Ex: 458 nm, Em: 520 nm) after derivatization | Quantification in tablets | nih.gov |

| Agilent-Zorbax-XDB-C18 | Gradient of Acetonitrile and 0.02M sodium acetate (B1210297) (pH 4.2) | UV (254 nm) & Fluorescence (Ex: 350 nm, Em: 425 nm) | Stability-indicating assay | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally not the primary method for analyzing the this compound molecule directly due to its low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be applied for the analysis of its metabolites or after chemical derivatization to increase volatility. For instance, studies on the metabolic pathways of this compound have utilized GC-MS to identify metabolites in urine. researchgate.net In some cases, derivatization with agents like diazomethane (B1218177) or silylating agents (e.g., BSTFA) can convert the non-volatile parent drug and its metabolites into forms suitable for GC analysis. shimadzu.com This approach is particularly useful for structural confirmation of metabolites.

Advanced Mass Spectrometric Techniques for Metabolite Identification and Stability Studies

Advanced mass spectrometric techniques, especially when coupled with liquid chromatography (LC-MS/MS), are indispensable for in-depth structural elucidation, metabolite identification, and stability assessment of this compound. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, provide highly accurate mass measurements, which are crucial for determining the elemental composition of the parent drug, its impurities, and degradation products. oup.com LC-TOF-MS has been instrumental in identifying this compound in postmortem toxicology cases. oup.com

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap instruments, is used for structural confirmation and quantification. oup.comnih.gov By selecting a specific precursor ion and monitoring its characteristic product ions (Selected Reaction Monitoring, SRM), LC-MS/MS methods achieve exceptional sensitivity and selectivity for quantifying this compound and its metabolites in complex biological fluids like plasma, bile, and brain tissue. nih.govrsc.org

Metabolism studies have shown that the primary metabolic pathway for this compound is the β-oxidation of its heptanoic acid side chain, leading to major metabolites like the pentanoic acid derivative (MC5) and the propionic acid derivative (MC3). nih.gov LC-MS/MS analysis has been essential in tracking these metabolites, determining their pharmacokinetic profiles, and identifying further conjugation products, such as glucuronide and glutamine conjugates, which are eliminated in the bile. nih.govresearchgate.net Stability studies also rely heavily on LC-MS to identify and quantify degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net

Solid-State Characterization Using X-ray Powder Diffraction and Thermal Analysis

The solid-state properties of a compound are critical for its stability, solubility, and manufacturability. For this compound, techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used for comprehensive solid-state characterization. researchgate.netnih.govebi.ac.uk

X-ray Powder Diffraction (XRPD) is a powerful technique for identifying the crystalline form (polymorph) of a substance. Different polymorphs or salt forms of this compound will produce unique diffraction patterns. acs.org For example, distinct XRPD patterns have been identified for the free acid, zwitterionic, hydrochloride, and various oxalate (B1200264) salt forms of the compound. google.comgoogle.com These characteristic patterns serve as fingerprints for quality control, ensuring the correct and consistent crystalline form is present in the final product. google.comgoogle.comnih.gov

Thermal Analysis techniques like DSC and TGA provide information about the thermal properties of the compound. researchgate.nettrichemical.com

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and detect polymorphic transformations. For instance, the hydrochloride salt of this compound shows a distinct endothermic transition at approximately 199°C, while a hemi-oxalate form melts with decomposition around 205°C. google.comgoogle.com

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. It is used to assess thermal stability and determine the presence of water or residual solvents. google.comgoogle.com TGA analysis of the hydrochloride salt showed a weight loss of about 2.9% up to 140°C, while the hemi-oxalate form was shown to be an anhydrous compound. google.comgoogle.com

Table 2: Solid-State Characterization Data for Different Forms of this compound

| Form | Technique | Key Findings | Reference |

|---|---|---|---|

| Hydrochloride Salt | XRPD | Characteristic peaks at 2-theta angles of ~7.23, 9.43, 9.91, 10.53° | google.com |

| Hydrochloride Salt | DSC | Endothermic transition at ~199°C | google.com |

| Hydrochloride Salt | TGA | ~2.9% weight loss between room temperature and 140°C | google.com |

| Hemi-oxalate Form A | XRPD | Characteristic peaks at 2-theta angles of ~8.2, 8.6, 9.1, 9.5° | google.com |

| Hemi-oxalate Form A | DSC | Melting with decomposition at ~205°C | google.com |

| Hemi-oxalate Form A | TGA | Typical profile of an anhydrous compound | google.com |

Spectroscopic Fingerprinting for Quality Control and Research Reproducibility

Spectroscopic fingerprinting provides a holistic chemical signature of a sample, which is invaluable for quality control and ensuring the reproducibility of research findings. The main techniques used for this compound are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for its carboxylic acid, aromatic rings, and sulfonyl groups. FTIR is highly sensitive to changes in the crystalline structure, meaning different polymorphs and salt forms will exhibit distinct IR spectra. google.com For example, the formation of an oxalate salt can be confirmed by the disappearance of the N-H stretching band and the appearance of a broad C=O stretching band around 1615 cm⁻¹. google.com This makes FTIR a rapid and effective tool for polymorph identification and quality control. nih.govkemdikbud.go.id

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. scielo.brresearchgate.net It is used to confirm the identity and purity of the compound. nih.gov The chemical shifts and coupling patterns in the NMR spectrum are unique to the this compound structure. acs.org It can also be used to study interactions with other molecules and to confirm salt formation, where shifts in the signals of protons near the amine group can indicate interaction with an acidic coformer. google.com

Near-Infrared (NIR) Spectroscopy has also been explored as a rapid, non-destructive technique for the quality control of finished pharmaceutical products, such as determining the potency of this compound in tablets. japsonline.comuliege.be

Emerging Research Directions and Future Outlook for C25h20clfn2o2s

Exploration of Novel Therapeutic Avenues

The future therapeutic utility of a compound like C25H20ClFN2O2S can be explored through two primary lenses: its mechanism of action and its core chemical structure.

Research into Tebufenpyrad has established its function as a potent inhibitor of mitochondrial complex I (mtCI), a critical component of the electron transport chain. europa.euwikipedia.org This inhibition leads to mitochondrial dysfunction and oxidative stress, a mechanism linked to neurotoxicity in dopaminergic neuronal cells. europa.euresearchgate.netnih.gov While strong mtCI inhibition is detrimental, recent studies have revealed that weak or partial inhibition of mtCI can trigger neuroprotective signaling pathways. This concept positions mtCI as a druggable target for complex neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net A therapeutic strategy involving mild energetic stress to restore mitochondrial function and brain energy homeostasis is a promising, disease-modifying approach for such disorders. nih.govnih.gov Therefore, derivatives of this compound could be designed to act as partial inhibitors, offering a novel therapeutic route for neurodegeneration. researchgate.net

Beyond its mechanism, the molecular architecture of this compound is itself a source of therapeutic potential. The compound 1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'- mrlcg.comxtalpi.comthiazolidine]-2,4'-dione shares this formula and contains a thiazolidin-2,4-dione (TZD) moiety. The TZD scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of drugs with a wide array of biological activities. mdpi.com TZD derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. mdpi.comresearchgate.netnih.gov Specifically, conjugates of indole (B1671886) and TZD have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer. mdpi.comunica.it This suggests that this compound could serve as a foundational structure for developing new anticancer agents.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines, reducing costs, and improving the probability of success. tandfonline.com For a lead compound like this compound, these technologies offer a suite of tools to guide its development.

Property and Activity Prediction: One of the most significant challenges in early drug discovery is accurately predicting a molecule's properties. ML models, particularly deep learning architectures like Message Passing Neural Networks (MPNNs), can be trained on vast chemical datasets to predict physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles from molecular structure alone. mdpi.comresearch.googlenih.gov Applying such models to this compound and its potential derivatives would enable researchers to prioritize compounds with favorable drug-like characteristics for synthesis and testing, minimizing resource-intensive laboratory work. wipo.intgoogle.com

Target Identification and Validation: While mtCI is a known target, AI tools can analyze complex biological datasets (genomics, proteomics) to identify and validate other potential protein targets for this compound. tandfonline.com This could uncover new therapeutic indications for the compound and its analogues.

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up. harvard.edu By providing the model with desired properties—such as high affinity for a specific target and low predicted toxicity—these algorithms can generate novel derivatives of this compound that are optimized for a specific therapeutic purpose. tandfonline.com

High-Throughput Virtual Screening: Before physical synthesis, AI-driven platforms can perform virtual screening of immense chemical libraries. xtalpi.com This allows for the rapid evaluation of millions of potential this compound derivatives against a biological target, efficiently identifying the most promising candidates for further investigation. tandfonline.com

Development of Advanced Delivery Systems (focus on research methodologies)

A key challenge for many small molecule drug candidates, particularly those with complex aromatic structures like this compound, is poor aqueous solubility, which can limit bioavailability. aaps.org Advanced drug delivery systems are essential to overcome this hurdle. The development of these systems relies on a combination of computational and experimental research methodologies.

Research into advanced delivery systems for a compound like this compound would involve platforms such as lipid-based nanoparticles, polymer-drug conjugates, and liposomes, which can enhance solubility, improve stability, and enable targeted delivery. europeanpharmaceuticalreview.comnih.govresearchgate.net The focus of this research is on the rigorous methodologies used to create and validate these systems.

| Research Phase | Methodology | Purpose | Key Technologies/Assays |

| Formulation Design | In Silico Modeling | To predict optimal formulation strategies and performance based on the physicochemical properties of the drug and excipients. aaps.org | Molecular Dynamics (MD) simulations, Computational Fluid Dynamics (CFD). aaps.org |

| System Characterization | Nanoparticle Analysis | To measure the physical properties of the delivery vehicle, such as size, size distribution, and surface charge, which are critical for in vivo performance. | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Zeta Potential Measurement. europeanpharmaceuticalreview.com |

| Performance Testing | In Vitro Release & Permeation | To assess how the drug is released from the delivery system and permeates biological barriers, mimicking in vivo absorption. aaps.orgopenaccesspub.org | Dissolution/digestion/permeation assays, cell culture models (e.g., Caco-2). aaps.org |

| Quality Control | Analytical Chemistry | To ensure the final formulation is stable, safe, and meets all required specifications before further testing. openaccesspub.org | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, Bioassays. openaccesspub.org |

Collaborative Research Initiatives in Drug Discovery and Development

The path from a promising molecule to an approved therapeutic is long, complex, and expensive, making collaboration an essential strategy. pharmexec.comnih.gov For a compound like this compound, a multi-faceted research program would benefit immensely from collaborative initiatives that pool expertise, resources, and infrastructure.

Successful models of collaboration include:

Public-Private Partnerships: These initiatives bring together government or non-profit funders with private industry to tackle significant health challenges, de-risking early-stage research. nih.govdndi.org

Open Innovation Platforms: These models encourage the sharing of data and compound libraries to accelerate discovery, particularly in neglected disease areas. dndi.org

Strategic Alliances: A university or startup with a promising molecule like this compound might form a strategic alliance with a larger company, which provides funding and development expertise in exchange for licensing rights. pharmexec.com

The development of landmark therapies such as Imatinib (Gleevec) and Pembrolizumab (Keytruda) exemplifies the power of such collaborative efforts. mrlcg.com A robust development plan for this compound would proactively seek such partnerships to leverage diverse capabilities and maximize the chances of success. remedi4all.org

Unexplored Chemical Space and Derivatization Potential

The concept of "chemical space"—the vast, multidimensional collection of all possible molecules—is estimated to contain more than 10^60 compounds. harvard.edu Any single molecule, including this compound, represents just one point in this immense territory. The exploration of the local chemical space around a promising hit compound through derivatization is a cornerstone of lead optimization. nih.gov

The goal of derivatization is to systematically modify the lead structure to enhance desired properties (e.g., potency, selectivity) while minimizing undesirable ones (e.g., toxicity, poor metabolic stability). Modern drug discovery leverages powerful computational tools for this process.

Automated Derivatization Design: Software platforms can now perform in silico derivatization by systematically applying a library of chemical reactions to a lead scaffold. nih.govufl.eduacs.org This allows for the rapid generation and evaluation of thousands of virtual analogues, with each new design accompanied by data on synthetic feasibility and reagent availability. nih.gov

Exploration of Synthesizable Space: A critical advance is the ability of AI to focus on generating molecules that are not just theoretically interesting but also synthetically accessible. rsc.org By incorporating knowledge of chemical reactions, these tools ensure that the designed derivatives can be practically made in a lab, bridging the gap between computational design and real-world synthesis.

AI-Powered Scaffold Hopping: Generative models can be used to move beyond simple analogue creation. mlr.pressarxiv.org These models can learn the essential pharmacophoric features of this compound and then propose entirely new molecular scaffolds that retain these key features but possess different core structures. This "scaffold hopping" is a powerful strategy for discovering novel intellectual property and overcoming issues with an existing chemical series.

By applying these computational strategies, researchers can efficiently navigate the chemical space around this compound to identify derivatives with a superior therapeutic profile.

Q & A

Q. What are common pitfalls in interpreting NMR spectra of halogenated analogs like C₂₅H₂₀ClFN₂O₂S, and how can they be mitigated?

- Methodological Answer : Watch for quadrupolar broadening (e.g., from Cl) and exchange effects in ¹H NMR. Use deuterated solvents to minimize solvent peaks. For ¹⁹F NMR, reference externally (e.g., CFCl₃) and account for temperature-dependent chemical shifts. Confirm assignments via 2D techniques (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.